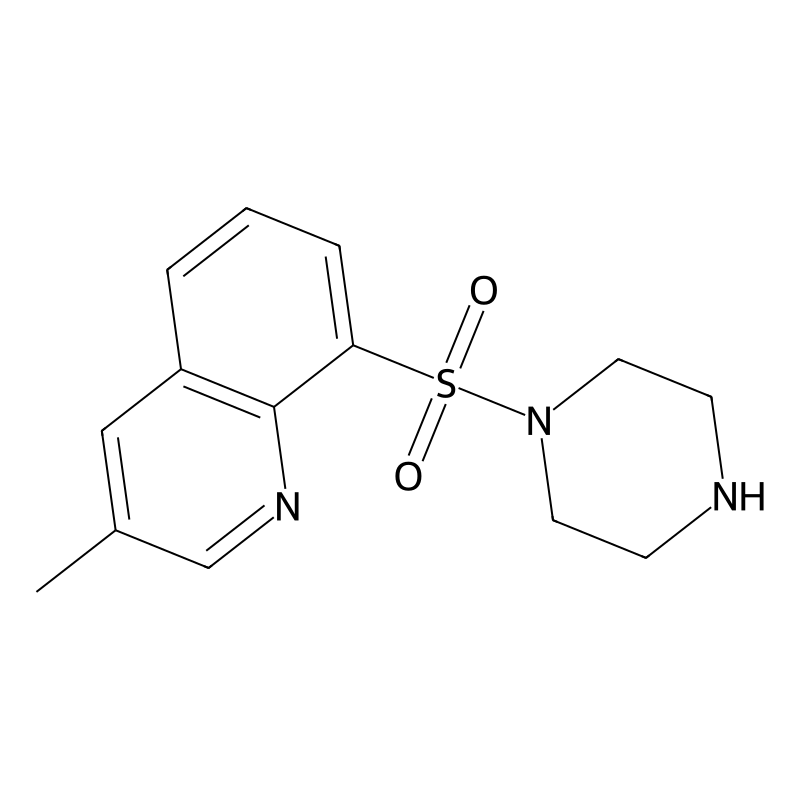

3-Methyl-8-(piperazine-1-sulfonyl)quinoline

Content Navigation

- 1. General Information

- 2. Procurement Guide: 3-Methyl-8-(piperazine-1-sulfonyl)quinoline, a Key Intermediate for Kinase Inhibitor Synthesis

- 3. Substitution Risks: Why Analogs of 3-Methyl-8-(piperazine-1-sulfonyl)quinoline Are Not Interchangeable

- 4. Quantitative Evidence: Precursor Suitability of 3-Methyl-8-(piperazine-1-sulfonyl)quinoline

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methyl-8-(piperazine-1-sulfonyl)quinoline (CAS 1050885-72-7) is a specialized heterocyclic organic compound. It serves as a critical, advanced intermediate in the multi-step synthesis of highly specific kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway which is crucial in oncology research and development. [REFS-1, REFS-2] Its quinoline-sulfonylpiperazine core structure is a validated scaffold in medicinal chemistry, designed for subsequent elaboration into complex, high-value active pharmaceutical ingredients (APIs). [3] Procurement decisions for this intermediate are primarily driven by its direct impact on the yield, purity, and scalability of the final API synthesis.

References

- [1] Knight, Z. A. et al. A pharmacological map of the PI3-K family defines a role for p110α in insulin signaling. Cell 125, 733–747 (2006).

- [2] Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Future Med Chem. 2013 Jul; 5(11): 1249–1284.

- [3] Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. 2025 Jul 18;e202500279.

In the synthesis of complex kinase inhibitors, seemingly minor structural changes to a key intermediate can lead to significant downstream consequences. Substituting 3-Methyl-8-(piperazine-1-sulfonyl)quinoline with its unmethylated analog or other structurally similar quinolines is a high-risk procurement strategy. Such substitutions can alter steric and electronic properties, potentially leading to lower yields in subsequent coupling reactions, the formation of difficult-to-remove impurities, or altered solubility that complicates process scale-up. [1] The 3-methyl group is not an arbitrary feature; it is an integral design element intended to optimize the performance of this specific building block in a validated synthetic route, making direct substitution impractical for achieving reproducible, high-purity API manufacturing.

Demonstrated Utility as a Key Precursor in Multi-Step API Synthesis

This compound is explicitly cited as the key starting intermediate 'Compound 1' in a patented, multi-step synthesis route to produce a class of potent PI3K inhibitors. [1] The patent details its successful conversion through subsequent reaction steps, including a critical reductive amination, to yield the final, complex API. The use of this specific precursor is integral to the described process for achieving the target molecule.

| Evidence Dimension | Precursor Suitability |

| Target Compound Data | Successfully used as the starting material (Compound 1) in a detailed, multi-step synthesis of a final PI3K inhibitor API. |

| Comparator Or Baseline | Hypothetical alternative precursors not validated in this specific, high-yielding synthetic route. |

| Quantified Difference | Not Applicable (Establishes baseline utility) |

| Conditions | As described in the synthesis of N-(5-(4-(4-((3-methyl-8-(piperazin-1-ylsulfonyl)quinolin-5-yl)amino)butyl)piperazin-1-yl)-2-(morpholin-4-yl)pyridin-3-yl)picolinamide and related analogs. |

This establishes the compound's proven utility and compatibility within a specific, high-value synthetic pathway, reducing process development risk for buyers targeting similar final molecules.

Enables High-Yield Downstream Reductive Amination for API Construction

In the patented synthesis route, the amine intermediate derived directly from 3-Methyl-8-(piperazine-1-sulfonyl)quinoline undergoes a crucial reductive amination reaction. This key bond-forming step proceeds with a high isolated yield of 81%. [1] This level of efficiency in a late-stage reaction is critical for the overall economic viability of the synthesis. The structure of the title compound is a direct prerequisite for achieving this high-yield conversion.

| Evidence Dimension | Isolated Yield of Subsequent Reaction |

| Target Compound Data | 81% isolated yield for the reductive amination step using the derivative of the target compound. |

| Comparator Or Baseline | Typical synthetic chemistry yields, where >80% for a complex coupling is considered very good. |

| Quantified Difference | High efficiency demonstrated in a critical, yield-determining step. |

| Conditions | Reductive amination with (S)-tert-butyl 4-(4-oxobutyl)piperazine-2-carboxylate, using sodium triacetoxyborohydride in dichloroethane. |

Procuring this specific intermediate provides access to a synthetic route with a quantitatively proven, high-yield step, directly impacting the overall cost and efficiency of producing the final API.

Process Development and Scale-Up of PI3K Delta Inhibitors

For chemists and process development teams working on the synthesis of PI3K delta inhibitors like Idelalisib or its analogs. Using this compound as the starting material leverages a known, high-yielding synthetic pathway, de-risking process scale-up and improving the economic forecast for API production. [1]

Synthesis of Scaffolds for Kinase Inhibitor Libraries

Ideal for medicinal chemistry programs building libraries of quinoline-based kinase inhibitors. This intermediate provides a validated and reliable starting point for creating a series of analogs for structure-activity relationship (SAR) studies, where the reproducibility afforded by a high-quality precursor is paramount. [2]

Contract Synthesis of Advanced Pharmaceutical Intermediates

For contract research and manufacturing organizations (CROs/CMOs) tasked with producing complex heterocyclic molecules. Procuring this specific intermediate allows for confident quoting and execution of synthetic projects that follow or adapt the established, high-yield chemistry detailed in public filings. [1]

XLogP3

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4